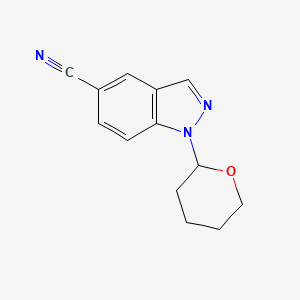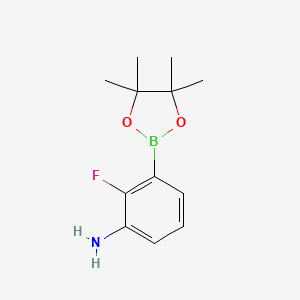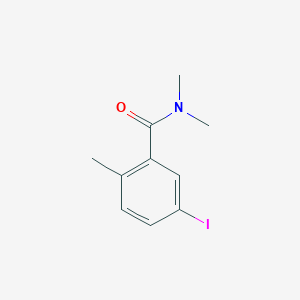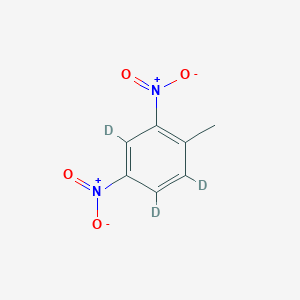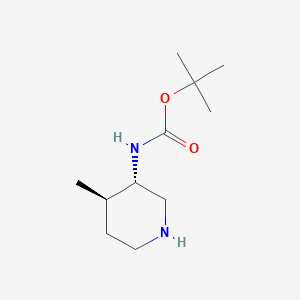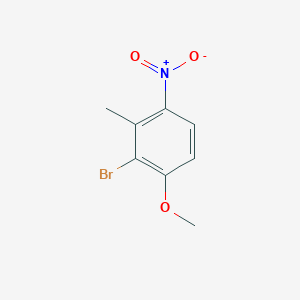
3-Vinyloxetan-3-ol
Übersicht
Beschreibung
3-Vinyloxetan-3-ol is a chemical compound with the molecular formula C5H8O2 . It is used in laboratory chemicals and the manufacture of chemical compounds .
Synthesis Analysis
The reactivity of 3-vinyloxetan-3-ols under transition metal catalysis has been explored. A unique reactivity under dual palladium and acid catalysis has been reported. In the presence of a catalytic amount of Pd(OAc)2(PPh3)2, AgTFA, and triflic acid, the reaction of 3-vinyloxetan-3-ols with aryl iodides affords 2,3,4-trisubstituted dihydrofurans, which are valuable heterocycles in organic synthesis .Molecular Structure Analysis
The molecular structure of 3-Vinyloxetan-3-ol is represented by the formula C5H8O2 .Chemical Reactions Analysis
Mechanistic studies reveal that the arylative ring-expansion reaction of 3-vinyloxetan-3-ols proceeds via a domino process involving Heck arylation of alkene, acid-catalyzed transposition of allylic alcohol, and ring opening of the oxetane by an internal hydroxyl group .Wissenschaftliche Forschungsanwendungen
Copper-Catalyzed Intramolecular Coupling The copper-catalyzed intramolecular O-vinylation of γ-bromohomoallylic alcohols demonstrates the preference for 4-exo ring closure, resulting in the formation of 2-methyleneoxetanes via a 4-exo ring closure. This methodology can be extended to other modes of cyclization, indicating the versatility of 3-vinyloxetane derivatives in ring-closure reactions (Fang & Li, 2007).
Pd-Catalyzed Asymmetric Allylic Cycloaddition Palladium-catalyzed asymmetric allylic cycloaddition of vinyloxetanes with formaldehyde is an effective method for constructing tertiary 1,3-diols. This process allows for the conversion of racemic 2-substituted 2-vinyloxetanes to methylene acetal protected tertiary 1,3-diols, showcasing the potential of 3-vinyloxetane in enantioselective synthesis (Xu et al., 2019).
Thermal Fragmentation Study A quantum chemical study on the thermal decomposition of 3-vinyloxetane reveals that it undergoes fast thermal fragmentation compared to oxetane or alkyloxetanes. This indicates the unique reactivity of 3-vinyloxetane in thermal decomposition pathways, which could be valuable in understanding its behavior in various chemical processes (Calvo-Losada et al., 2003).
Use in Active Antioxidant Ingredients for Films Research on poly (vinyl alcohol)-based films incorporating hydroxytyrosol and oleuropein-enriched extracts demonstrates the use of 3-vinyloxetane derivatives in enhancing the antioxidant properties of packaging materials. This application is crucial for preserving the oxidative stability of food products (Luzi et al., 2021).
Synthesis of Poly(vinyl alcohol) Copolymers One-pot synthesis of poly(vinyl alcohol-alt-propenylene) via equilibrium ring-opening metathesis polymerization of hydroxyl functionalized cyclopentene showcases the potential of 3-vinyloxetane derivatives in creating well-defined copolymers. This process indicates the utility of these derivatives in advanced polymerization techniques (Tuba et al., 2014).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-ethenyloxetan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c1-2-5(6)3-7-4-5/h2,6H,1,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRTNICKAXISCBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1(COC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60703904 | |
| Record name | 3-Ethenyloxetan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60703904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Vinyloxetan-3-ol | |
CAS RN |
1207175-07-2 | |
| Record name | 3-Ethenyloxetan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60703904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-ethenyloxetan-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



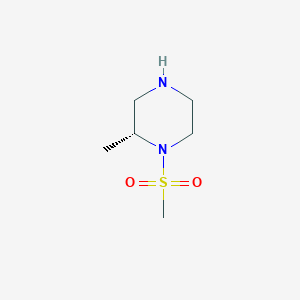
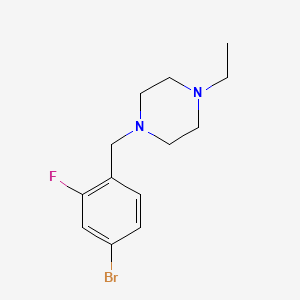
![2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octane-2-carbonitrile](/img/structure/B1442307.png)
![tert-butyl N-(5-bromo-3-ethynylpyrazin-2-yl)-N-[(tert-butoxy)carbonyl]carbamate](/img/structure/B1442308.png)
![2-Hexylthieno[3,2-b]thiophene](/img/structure/B1442309.png)
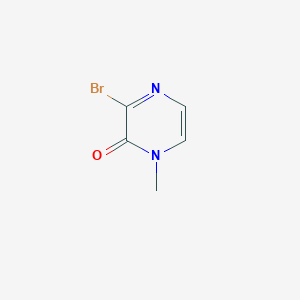
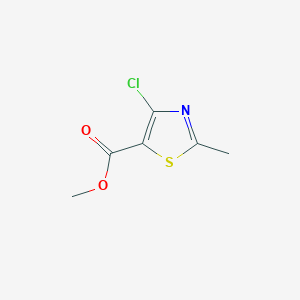
![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethoxybenzoic acid methyl ester](/img/structure/B1442316.png)
